Ethyl 4-chlorobenzoate Ethyl 4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 7335-27-5
VCID: VC3709984
InChI: InChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol

Ethyl 4-chlorobenzoate

CAS No.: 7335-27-5

Cat. No.: VC3709984

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chlorobenzoate - 7335-27-5

Specification

CAS No. 7335-27-5
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
IUPAC Name ethyl 4-chlorobenzoate
Standard InChI InChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Standard InChI Key RWBYCMPOFNRISR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)Cl
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)Cl
Boiling Point 237.5 °C

Introduction

Chemical Identity and Structure

Ethyl 4-chlorobenzoate, with the molecular formula C₉H₉ClO₂, has a molecular weight of 184.620 g/mol. The compound consists of a benzene ring with a chlorine atom at the para position and an ethyl ester group. This specific structural arrangement contributes to its unique chemical properties and reactivity patterns.

Nomenclature and Identification

Ethyl 4-chlorobenzoate is known by several synonyms in chemical literature and commercial contexts. The compound's identification parameters are summarized in Table 1.

Table 1: Chemical Identity Parameters of Ethyl 4-Chlorobenzoate

ParameterValue
IUPAC NameEthyl 4-chlorobenzoate
CAS Registry Number7335-27-5
Molecular FormulaC₉H₉ClO₂
Molecular Weight184.620 g/mol
IUPAC Standard InChIKeyRWBYCMPOFNRISR-UHFFFAOYSA-N
SynonymsEthyl p-chlorobenzoate; Benzoic acid, 4-chloro-, ethyl ester; p-(Ethoxycarbonyl)phenyl chloride; Parachlorobenzoic acid ethyl ester; 4-Chlorobenzoic acid, ethyl ester

The compound is formally recognized as the ethyl ester of 4-chlorobenzoic acid, which explains its systematic naming and several of its chemical properties .

Physical Properties

Ethyl 4-chlorobenzoate exhibits distinct physical characteristics that are important for its handling, processing, and application in various chemical processes. Understanding these properties is essential for researchers and industry professionals working with this compound.

General Physical Characteristics

At standard conditions, ethyl 4-chlorobenzoate appears as a colorless to light yellow clear liquid with specific sensory and physical attributes . Its physical state and appearance contribute to its handling requirements in laboratory and industrial settings.

Thermodynamic and Transport Properties

The thermodynamic properties of ethyl 4-chlorobenzoate are crucial for understanding its behavior under various conditions and for designing chemical processes involving this compound. These properties are summarized in Table 2.

Table 2: Physical Properties of Ethyl 4-Chlorobenzoate

PropertyValueSource
Physical State (20°C)Liquid
AppearanceColorless to light yellow clear liquid
Density1.2±0.1 g/cm³
Specific Gravity (20/20)1.18
Boiling Point238.1±13.0°C at 760 mmHg
Melting Point71-73°C
Refractive Index1.5240
Flash Point107.2±15.3°C

It is worth noting that there is some variation in reported values across different sources. For instance, ChemicalBook reports a slightly different boiling point range (237-239°C) compared to other sources . These variations may be attributed to differences in measurement conditions or sample purity.

Spectroscopic Characteristics

Spectroscopic data for ethyl 4-chlorobenzoate provides valuable information for its identification, purity assessment, and structural confirmation. Several spectroscopic techniques can be employed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful technique for structural elucidation of organic compounds. For ethyl 4-chlorobenzoate, NMR spectroscopy confirms its structure with characteristic signals corresponding to the aromatic protons, ethyl group, and carbon atoms in different chemical environments . The NMR spectra are consistent with the proposed structure of ethyl 4-chlorobenzoate, featuring signals that can be assigned to specific protons and carbon atoms within the molecule.

Spectral Databases

Chemical Reactivity and Applications

Ethyl 4-chlorobenzoate demonstrates significant chemical reactivity, particularly in organic synthesis and pharmaceutical development. Its functional groups and structural features enable various transformations and applications.

Synthetic Applications

Ethyl 4-chlorobenzoate serves as an important synthetic intermediate in organic chemistry. The presence of both a halogen substituent (chlorine) and an ester group provides multiple reactive sites for chemical modifications. These structural features make it a versatile building block for more complex molecular architectures.

One notable application is its use in the preparation of derivatives such as 4-chlorobenzoylacetonitrile and ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . These derivatives have further applications in pharmaceutical synthesis and materials science.

Pharmaceutical Relevance

In pharmaceutical chemistry, ethyl 4-chlorobenzoate is identified as an impurity in the synthesis of tazarotene, a topical retinoid used in the treatment of psoriasis and acne . It is specifically listed as "Tazarotene Impurity 8," "Tazarotene Impurity 3," and "Tazarotene Impurity 11," indicating its relevance in pharmaceutical quality control and regulatory contexts.

Additionally, research indicates a connection between ethyl 4-chlorobenzoate and the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, which involves NADPH-dependent carbonyl reductases . This demonstrates the compound's utility in biocatalytic processes and green chemistry applications.

ParameterSpecificationSource
Purity>96.0% (GC)
AppearanceColorless to light yellow clear liquid
Storage TemperatureRoom temperature (recommended in cool, dark place, <15°C)
FormClear liquid
Quality ControlNMR confirms structure

Regulatory Information

Ethyl 4-chlorobenzoate is subject to various regulatory classifications and identifiers that are important for its proper labeling, transportation, and use in research and commercial settings.

Identifiers and Classifications

Several regulatory bodies and databases provide identifiers for ethyl 4-chlorobenzoate to facilitate its proper handling and documentation:

  • EPA Substance Registry System: Listed as "Benzoic acid, 4-chloro-, ethyl ester (7335-27-5)"

  • FDA UNII (Unique Ingredient Identifier): JE48T446WC

  • HS (Harmonized System) Number: 2916.39.7900

These identifiers are important for regulatory compliance, particularly in international commerce, research documentation, and safety data management.

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